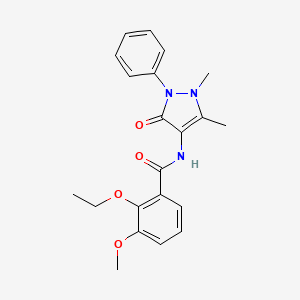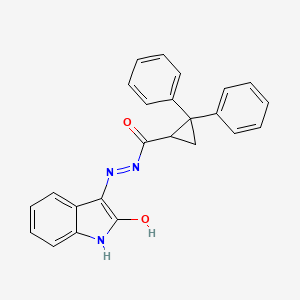![molecular formula C21H25N3O2 B5373458 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride](/img/structure/B5373458.png)
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
作用机制
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which play important roles in cognitive function and mood regulation. This compound has been shown to enhance the activity of these receptors, leading to improved neurotransmitter release and signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased neurotransmitter release, improved synaptic plasticity, and reduced inflammation. It has also been shown to enhance neurogenesis, the process of generating new neurons, in the hippocampus, a brain region important for learning and memory. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the major advantages of 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride is its selectivity for α7 nicotinic acetylcholine receptors, which allows for targeted modulation of neurotransmitter release and signaling. This compound also has a high affinity for these receptors, making it a potent agonist. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several potential future directions for research on 4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Additionally, research on the long-term effects of this compound on cognitive function and memory is needed. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists may lead to the discovery of new therapeutic targets for neurological disorders.
合成方法
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride can be synthesized through a multi-step process, involving the coupling of 2-(3-pyrrolidinyl)benzoic acid with 4-(3-pyridinyl)-1-piperidinol, followed by the addition of dihydrochloride salt. The final product is obtained through crystallization and purification. This synthesis method has been optimized to yield a high purity and high yield of this compound.
科学研究应用
4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models. Furthermore, this compound has been found to have neuroprotective effects, promoting the survival of neurons and preventing cell death.
属性
IUPAC Name |
(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(19-6-2-1-5-18(19)16-7-11-23-14-16)24-12-8-21(26,9-13-24)17-4-3-10-22-15-17/h1-6,10,15-16,23,26H,7-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPXTFHEZPBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC(CC3)(C4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)

![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5373464.png)
![N-(tetrahydrofuran-2-ylmethyl)-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5373468.png)
